REACTION_SMILES
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[BH4-:19].[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[nH:6][c:7]2[c:8]([C:17]#[N:18])[cH:9][c:10]([N+:14]([O-:15])=[O:16])[cH:11][c:12]2[cH:13]1.[CH3:21][OH:22].[Na+:20]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[nH:6][c:7]2[c:8]([C:17]#[N:18])[cH:9][c:10]([NH2:14])[cH:11][c:12]2[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cc2cc([N+](=O)[O-])cc(C#N)c2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cc2cc(N)cc(C#N)c2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |